6-Amino-1-benzyl-5-methylaminouracil
CAS No.: 72816-88-7
Cat. No.: VC20767460
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72816-88-7 |
|---|---|
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | 6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C12H14N4O2/c1-14-9-10(13)16(12(18)15-11(9)17)7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18) |
| Standard InChI Key | HMRFBSJXLDMJAC-UHFFFAOYSA-N |
| SMILES | CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
| Canonical SMILES | CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Introduction
Structure and Chemical Properties
Molecular Structure
6-Amino-1-benzyl-5-methylaminouracil features a pyrimidine ring with multiple functional groups that contribute to its chemical behavior. The structure consists of:
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A pyrimidine-2,4-dione (uracil) base structure
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A benzyl group attached to the N1 position
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A primary amino (-NH₂) group at position 6
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A methylamino (-NHCH₃) group at position 5
Based on structural analogy with related compounds, we can infer several physicochemical properties. While 6-Amino-1,3-dimethyluracil has a molecular formula of C₆H₉N₃O₂ and a molar mass of 155.157 g/mol, 6-Amino-1-benzyl-5-methylaminouracil would have a significantly higher molecular weight due to the additional benzyl and methylamino groups.
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Physical State | Crystalline solid | Common for similar uracil derivatives |
| Solubility | Low in water, higher in organic solvents | Based on lipophilic benzyl group |
| Melting Point | >200°C | Typical range for uracil derivatives |
| UV Absorption | 260-280 nm | Characteristic for pyrimidine structures |
Synthesis Approaches
Modification of Existing Synthetic Pathways
The synthesis of 6-Amino-1,3-dimethyluracil involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization in the presence of liquid alkali. This process could potentially be modified for 6-Amino-1-benzyl-5-methylaminouracil by:
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Using 1-benzyl substituted urea derivatives as starting materials
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Introducing the methylamino group at position 5 through appropriate functionalization reactions
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Employing selective protection-deprotection strategies to manage multiple functional groups
Multi-Step Approach
A hypothetical synthetic pathway might involve:
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Synthesis of a suitably protected uracil core
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Benzylation of the N1 position
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Introduction of the amino group at position 6
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Functionalization of position 5 with a methylamino group
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Deprotection to yield the final product
Reactivity and Chemical Behavior
Functional Group Reactivity
The multiple functional groups in 6-Amino-1-benzyl-5-methylaminouracil would contribute to complex chemical behavior:
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The amino group at position 6 likely exhibits nucleophilicity similar to that observed in 6-Amino-1,3-dimethyluracil, enabling participation in various reactions including:
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Multicomponent reactions
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Michael additions
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Condensation reactions
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The methylamino group at position 5 introduces additional nucleophilicity and hydrogen bonding capabilities.
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The benzyl group at N1 may influence:
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Solubility properties
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Steric effects in reactions
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π-stacking interactions
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Stability Considerations
Based on the behavior of related compounds, the following stability considerations would apply:
| Condition | Expected Stability | Notes |
|---|---|---|
| Thermal | Moderate to high | Similar to other uracil derivatives |
| Oxidative | Low to moderate | Multiple oxidation-sensitive groups |
| pH | Stable at neutral pH | May undergo hydrolysis in strong acids or bases |
| Photochemical | Potential sensitivity | Due to extended conjugation |
Analytical Methods and Characterization
Spectroscopic Analysis
Predicted spectroscopic characteristics would include:
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¹H NMR: Diagnostic signals would likely include:
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Benzyl CH₂ protons (δ ~5.0 ppm)
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Aromatic protons from the benzyl group (δ ~7.2-7.4 ppm)
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N-methyl protons (δ ~2.8-3.0 ppm)
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Amino group protons (δ ~5.5-6.5 ppm, broad)
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¹³C NMR: Key carbon signals would include carbonyl carbons (δ ~160-170 ppm) and the quaternary carbons of the pyrimidine ring.
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Mass Spectrometry: Fragmentation pattern would likely show characteristic losses of the benzyl and methylamino groups.
Chromatographic Analysis
For quality control and purity assessment, HPLC methods similar to those used for related compounds would be applicable. Based on the chromatographic behavior of other uracil derivatives, reverse-phase HPLC with UV detection would likely be effective.
Comparative Analysis with Related Compounds
Structural Comparison with Other Aminouracil Derivatives
| Compound | Position 1 | Position 3 | Position 5 | Position 6 | Key Differences |
|---|---|---|---|---|---|
| 6-Amino-1-benzyl-5-methylaminouracil | Benzyl | H | Methylamino | Amino | Unique combination of substituents |
| 6-Amino-1,3-dimethyluracil | Methyl | Methyl | H | Amino | Simpler substitution pattern |
| 6-Amino-1-methyluracil | Methyl | H | H | Amino | Lacks benzyl and methylamino groups |
Functional Differences
The benzyl group at position 1 and methylamino group at position 5 would significantly alter the molecular properties compared to simpler derivatives:
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Increased lipophilicity due to the benzyl group
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Modified hydrogen bonding capabilities due to the additional methylamino group
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Different three-dimensional conformation affecting molecular recognition
Research Gaps and Future Directions
Synthesis Optimization
Development of efficient and scalable synthesis routes for 6-Amino-1-benzyl-5-methylaminouracil represents an important research opportunity. The complex substitution pattern presents synthetic challenges that could benefit from modern methodologies such as:
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Flow chemistry approaches
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Catalyst optimization
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Green chemistry principles to reduce waste and improve efficiency
Structure-Property Relationship Studies
Comprehensive studies correlating the structure of 6-Amino-1-benzyl-5-methylaminouracil with its physical, chemical, and biological properties would enhance understanding of this compound class and potentially reveal new applications.
Biological Activity Screening
Systematic evaluation of biological activities across multiple assay systems would help establish the pharmacological profile of this compound and identify the most promising directions for further development.
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